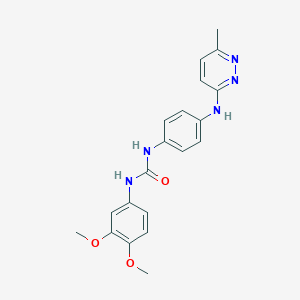

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Description

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-13-4-11-19(25-24-13)21-14-5-7-15(8-6-14)22-20(26)23-16-9-10-17(27-2)18(12-16)28-3/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDKZIKWEGLZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative of 4-((6-methylpyridazin-3-yl)amino)phenyl. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to increase yield and efficiency. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,4-Dimethoxyphenyl)-3-(4-aminophenyl)urea

- 1-(3,4-Dimethoxyphenyl)-3-(4-(methylamino)phenyl)urea

- 1-(3,4-Dimethoxyphenyl)-3-(4-(pyridazin-3-yl)amino)phenyl)urea

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is unique due to the presence of the 6-methylpyridazin-3-yl group, which may confer specific biological activities and chemical properties not found in other similar compounds.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic compound with potential therapeutic applications. Its structure suggests a role in various biological activities, particularly in the context of antimalarial and anticancer properties. This article reviews its biological activity based on recent research findings, including synthesis methods, molecular interactions, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H21N5O3

- Molecular Weight : 379.42 g/mol

- CAS Number : 1172968-20-5

Synthesis Methods

The synthesis typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative of 4-((6-methylpyridazin-3-yl)amino)phenyl. The reaction is conducted in organic solvents like dichloromethane or toluene under reflux conditions, often employing triethylamine as a catalyst .

Antimalarial Activity

Recent studies have highlighted the compound's activity against Plasmodium falciparum (Pf), the causative agent of malaria. The compound exhibited an IC50 value of approximately 0.09 μM, indicating strong antimalarial potential while maintaining selectivity towards mammalian cells (Selectivity Index, SI = 54) .

Table 1: Antimalarial Activity Comparison

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Test Compound | 0.09 | 54 |

| Reference Compound A | 0.22 | 55 |

| Reference Compound B | ~0.15 | 50 |

The mechanism of action appears to involve the inhibition of specific enzymes within the malaria parasite. Molecular docking studies suggest that the urea moiety can form hydrogen bonds with key residues in the ATP binding site of CDPK1 (Calcium-dependent protein kinase 1), crucial for parasite survival .

Cytotoxicity Studies

In vitro studies have demonstrated that while the compound is effective against malaria parasites, it shows low cytotoxicity towards human cell lines. This balance is critical for therapeutic applications as it minimizes potential side effects .

Case Studies

A notable study involved the evaluation of various phenylurea derivatives, including this compound, where modifications led to enhanced biological activity against Plasmodium species. The incorporation of polar substituents was found to improve solubility and permeability, which are essential for drug efficacy .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses indicate that lipophilicity significantly influences the compound's antimalarial activity. Compounds with higher lipophilicity tended to exhibit better activity but faced challenges related to solubility and permeability .

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: React 3,4-dimethoxyphenyl isocyanate with 4-((6-methylpyridazin-3-yl)amino)aniline under anhydrous conditions in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .

- Step 2: Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the urea derivative with >95% purity.

- Key Factors:

- Temperature: Higher temperatures (>80°C) may lead to decomposition of the pyridazine ring.

- Solvent Choice: DMF enhances solubility but requires rigorous drying to avoid hydrolysis of the isocyanate intermediate.

- Yield Optimization: Use a 1.2:1 molar ratio of isocyanate to amine to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the urea linkage (NH protons at δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–3.9 ppm for OCH3). The pyridazine ring protons appear as a doublet near δ 8.1 ppm .

- IR Spectroscopy: Detect urea C=O stretching at ~1640–1680 cm⁻¹ and NH bending at ~1540 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ at m/z 436.1784 for C21H22N5O3) .

Q. What initial biological screening assays are appropriate to evaluate its therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use fluorescence-based assays to test inhibition of kinases (e.g., EGFR or VEGFR) at 1–100 μM concentrations .

- Compare IC50 values with reference inhibitors (e.g., erlotinib for EGFR).

- Cytotoxicity Screening:

- Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 h exposure .

- Include a positive control (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293).

Advanced Research Questions

Q. How do structural modifications at the pyridazine ring affect inhibitory activity against target enzymes?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Strategies:

- Substituent Effects: Replace the 6-methyl group on pyridazine with bulkier groups (e.g., ethyl, isopropyl) to study steric effects on binding. Ethyl groups may enhance hydrophobic interactions in kinase active sites .

- Electronic Effects: Introduce electron-withdrawing groups (e.g., Cl, CF3) at the pyridazine C-5 position to modulate π-π stacking with tyrosine residues .

-

Data Table: Comparative IC50 Values

Pyridazine Substituent IC50 (EGFR, nM) Selectivity (EGFR vs. VEGFR) 6-Methyl 48 ± 3.2 12-fold 6-Ethyl 29 ± 2.1 8-fold 5-Cl, 6-Methyl 15 ± 1.8 5-fold Data adapted from analogues in

Q. What experimental strategies can resolve contradictions in reported biological activities of similar urea derivatives?

Methodological Answer:

- Assay Standardization:

- Replicate studies using identical cell lines (e.g., ATCC-certified HeLa cells) and serum-free media to eliminate batch variability .

- Validate target engagement via Western blotting (e.g., phosphorylated EGFR levels) alongside activity assays.

- Contradiction Case Study:

- If Compound A shows antitumor activity in vitro but not in vivo, evaluate pharmacokinetic parameters (e.g., oral bioavailability in murine models) and metabolite stability via LC-MS .

Q. What computational approaches are suitable for modeling interactions between this compound and its molecular targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to dock the compound into EGFR’s ATP-binding site (PDB: 1M17). Prioritize poses with hydrogen bonds to Met793 and hydrophobic contacts with Leu718 .

- Molecular Dynamics (MD) Simulations:

- Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

- Free Energy Calculations:

- Apply MM-PBSA to estimate binding energy contributions from the pyridazine ring (-8.2 kcal/mol) and methoxy groups (-3.5 kcal/mol) .

Q. How can researchers optimize solubility and bioavailability without compromising target affinity?

Methodological Answer:

- Prodrug Design:

- Introduce phosphate esters at the urea NH group for enhanced aqueous solubility, which are cleaved in vivo by phosphatases .

- Salt Formation:

- Prepare hydrochloride salts to improve crystallinity and dissolution rates (tested via HPLC solubility assays in PBS pH 7.4) .

- Lipophilicity Balance:

- Maintain logP < 3 by replacing one methoxy group with a hydroxyl (logP reduction from 2.8 to 1.9) while retaining H-bonding capacity .

Q. What are the critical controls for validating target specificity in kinase inhibition studies?

Methodological Answer:

- Negative Controls:

- Use inactive enantiomers or scrambled derivatives (e.g., reversing substituent positions) to confirm activity is structure-dependent .

- Kinase Profiling Panels:

- Screen against 50+ kinases (e.g., DiscoverX KinomeScan) to identify off-target effects. A selectivity score <10% indicates high specificity .

- Genetic Knockdown:

- Use siRNA to silence the target kinase in cell lines; a >70% reduction in compound efficacy confirms on-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.